1,2,3,4-Tetrahydro-2-(3-(diethylamino)-1-oxopropyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole
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Overview
Description
1,2,3,4-Tetrahydro-2-(3-(diethylamino)-1-oxopropyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-2-(3-(diethylamino)-1-oxopropyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyridoindole core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the diethylamino group via nucleophilic substitution.
Oxidation/Reduction Reactions: Adjusting the oxidation state of intermediates to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes for scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-2-(3-(diethylamino)-1-oxopropyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-2-(3-(diethylamino)-1-oxopropyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: Blocking the activity of enzymes involved in disease processes.
Receptor Modulation: Altering the activity of cell surface receptors to influence cellular responses.
DNA Intercalation: Inserting between DNA base pairs to disrupt replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydro-2-(3-(dimethylamino)-1-oxopropyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole
- 1,2,3,4-Tetrahydro-2-(3-(diethylamino)-1-oxopropyl)-1-(2-pyridinyl)-9H-pyrido(3,4-b)indole
Uniqueness
1,2,3,4-Tetrahydro-2-(3-(diethylamino)-1-oxopropyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole is unique due to its specific substitution pattern and the presence of both diethylamino and pyridinyl groups. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
119464-28-7 |
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Molecular Formula |
C23H28N4O |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
3-(diethylamino)-1-(1-pyridin-3-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propan-1-one |
InChI |
InChI=1S/C23H28N4O/c1-3-26(4-2)14-12-21(28)27-15-11-19-18-9-5-6-10-20(18)25-22(19)23(27)17-8-7-13-24-16-17/h5-10,13,16,23,25H,3-4,11-12,14-15H2,1-2H3 |
InChI Key |
ONNLRBDNEMAAHA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(=O)N1CCC2=C(C1C3=CN=CC=C3)NC4=CC=CC=C24 |
Origin of Product |
United States |
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